1-Methylpiperidine-4-sulfonamide

Übersicht

Beschreibung

1-Methylpiperidine-4-sulfonamide is a chemical compound with the CAS Number: 929632-63-3 . It is used in various applications in the field of chemistry .

Synthesis Analysis

The synthesis of 1-Methylpiperidine-4-sulfonamide involves several steps. The process starts with a suspension of magnesium in THF, to which 1,2-dibromoethane and 4-chloro-1-methylpiperidine are added. The mixture is then refluxed under nitrogen overnight. The resulting solution is then combined with a cold solution of sulfuryl chloride in THF. The mixture is stirred at 0 C for 1.5 hours, cooled to -78 C, and bubbled with ammonia gas. After stirring at -78 C for 10 minutes, the mixture is allowed to warm to room temperature and is maintained under balloon pressure of NH3 for 2 hours .Molecular Structure Analysis

The molecular formula of 1-Methylpiperidine-4-sulfonamide is C6H14N2O2S . The average mass is 178.253 Da and the monoisotopic mass is 178.077591 Da .Chemical Reactions Analysis

The chemical reactions involving 1-Methylpiperidine-4-sulfonamide are complex and involve multiple steps. The compound is used as an intermediate in the synthesis of other important organosulfur compounds .Wissenschaftliche Forschungsanwendungen

Chemokine Receptor Inhibition

1-Methylpiperidine-4-sulfonamide derivatives, such as compound 1 and eut-22, have been identified as potent antagonists of human CCR10 Ca2+ flux, useful in treating dermatological inflammatory conditions like contact hypersensitivity (Abeywardane et al., 2016).

Antibacterial Assay Development

Research involving 1-methylpiperidine-4-sulfonamide derivatives has led to the development of highly sensitive enzyme-linked immunosorbent assays (ELISAs) for detecting a range of sulfonamide antibiotics in milk samples (Adrián et al., 2009).

Complexation with Metal Ions

Tosylated derivatives, including those related to 1-methylpiperidine-4-sulfonamide, have been synthesized and complexed with Ni(II) and Fe(II) ions, indicating potential applications in pharmaceutical and chemical industries (Orie et al., 2021).

Antibacterial Evaluation

Studies on sulfonamide derivatives, including those incorporating the 1-methylpiperidine-4-sulfonamide moiety, have revealed significant antibacterial properties, making them candidates for further drug development (Aziz‐ur‐Rehman et al., 2017).

Sulfonamide as a Functional Group in Drug Design

1-Methylpiperidine-4-sulfonamide is part of the sulfonamide group, a crucial component in medicinal chemistry, particularly in sulfonamide antibacterials (Kalgutkar et al., 2010).

Infrared Spectroscopy and Structural Analysis

Research on sulfonamides, including 1-methylpiperidine-4-sulfonamide derivatives, has involved detailed infrared spectra and visible spectra analyses using techniques like DFT and FT-IR, enhancing understanding of their structure and potential applications (Dabbagh et al., 2008).

Environmental Impact and Biodegradation

Studies have investigated the environmental persistence of sulfonamides and their biodegradation, relevant to understanding the environmental impact of 1-methylpiperidine-4-sulfonamide and related compounds (Ricken et al., 2013).

Wirkmechanismus

Target of Action

1-Methylpiperidine-4-sulfonamide is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes are primary targets of sulfonamides, playing crucial roles in various biochemical processes.

Mode of Action

The interaction of 1-Methylpiperidine-4-sulfonamide with its targets involves competitive inhibition of the enzymes. Sulfonamides are structural analogues of p-aminobenzoic acid (PABA) and compete with PABA for the active site of the enzyme dihydropteroate synthetase . This competition inhibits the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Biochemical Pathways

The primary biochemical pathway affected by 1-Methylpiperidine-4-sulfonamide is the folic acid synthesis pathway. By inhibiting dihydropteroate synthetase, 1-Methylpiperidine-4-sulfonamide prevents the formation of dihydropteroic acid, a precursor of folic acid . This disruption affects downstream processes that rely on folic acid, such as DNA synthesis.

Pharmacokinetics

Sulfonamides, in general, are known to have good oral absorption and wide distribution in the body . They are primarily metabolized in the liver and excreted in the urine .

Result of Action

The molecular effect of 1-Methylpiperidine-4-sulfonamide’s action is the inhibition of folic acid synthesis, leading to a decrease in DNA synthesis in bacteria . On a cellular level, this results in the inhibition of bacterial growth and replication .

Action Environment

The action, efficacy, and stability of 1-Methylpiperidine-4-sulfonamide can be influenced by various environmental factors. For instance, bacteria in different environmental compartments have been in contact with sulfonamides for almost 90 years . These bacteria have developed strategies to cope with these bacteriostatic agents, including mechanisms of antibiotic resistance, co-metabolic transformation, and partial or total mineralization of sulfonamides . Therefore, the presence of resistant bacteria can affect the efficacy of 1-Methylpiperidine-4-sulfonamide.

Safety and Hazards

Zukünftige Richtungen

While the specific future directions for 1-Methylpiperidine-4-sulfonamide are not mentioned in the search results, there is a general trend in the field of drug discovery towards the development of therapeutic peptides . This could potentially open up new avenues for the use of 1-Methylpiperidine-4-sulfonamide in the synthesis of these peptides.

Eigenschaften

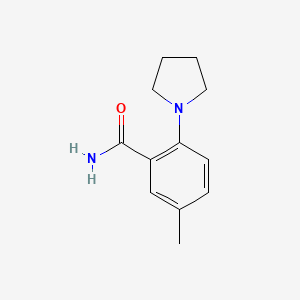

IUPAC Name |

1-methylpiperidine-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S/c1-8-4-2-6(3-5-8)11(7,9)10/h6H,2-5H2,1H3,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBKYXPVRLPNCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperazine](/img/structure/B1422972.png)

![N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1422974.png)

![1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B1422975.png)

![2-chloro-N-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide hydrochloride](/img/structure/B1422986.png)

![N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide](/img/structure/B1422988.png)